Buame
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buame is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Buame is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism Of Action
The mechanism of action of Buame is not fully understood. However, it is believed that Buame interacts with specific biological targets, including enzymes and receptors. Buame is known to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. Buame is also known to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways.
Biochemical And Physiological Effects
Buame has been shown to have various biochemical and physiological effects. Buame has been shown to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. Buame has also been shown to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways. Buame has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Advantages And Limitations For Lab Experiments
Buame has several advantages for lab experiments. Buame is a synthetic compound, which means that it can be easily synthesized in large quantities. Buame is also stable, which means that it can be stored for extended periods without degradation. Buame is also highly selective, which means that it can target specific biological pathways with minimal off-target effects.
However, Buame also has limitations for lab experiments. Buame is a relatively new compound, which means that its mechanism of action and potential applications are not fully understood. Buame is also expensive, which can limit its use in large-scale experiments. Buame is also highly toxic, which means that it must be handled with care.
Future Directions
There are several future directions for Buame research. One potential direction is the investigation of Buame's potential applications in the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of novel drugs that can target specific biological pathways using Buame as a lead compound. Additionally, the investigation of Buame's mechanism of action and its interactions with specific biological targets could lead to the development of new therapeutic strategies.
Synthesis Methods
Buame is a synthetic compound that is synthesized using a multi-step process. The synthesis of Buame involves the reaction of various chemical compounds, including 4-bromoaniline, ethyl 2-bromoacetate, and triethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of Buame. The final product is purified using chromatography techniques to obtain a pure form of Buame.
Scientific Research Applications
Buame is widely used in scientific research to investigate its potential applications in various fields. Buame is primarily used in medicinal chemistry research to develop novel drugs that can target specific biological pathways. Buame is also used in chemical biology research to investigate the mechanism of action of various biological processes.
properties
CAS RN |
137539-90-3 |
---|---|
Product Name |
Buame |
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
FSASUYCRSCVLGC-AANPDWTMSA-N |
Isomeric SMILES |
CCCCN[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
synonyms |
buame |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.